molecular formula C22H19ClN2O5S2 B2553638 (3Z)-1-(4-chlorobenzyl)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894678-16-1

(3Z)-1-(4-chlorobenzyl)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No. B2553638
CAS RN: 894678-16-1
M. Wt: 490.97
InChI Key: AELIACHIAJKIGU-NDENLUEZSA-N
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Description

(3Z)-1-(4-chlorobenzyl)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C22H19ClN2O5S2 and its molecular weight is 490.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

This compound is related to families of heterocyclic compounds that have been synthesized through various chemical reactions, including cyclization chemistry and reactions with active methylenes. These synthetic routes are crucial for developing novel compounds with potential applications in materials science, catalysis, and as intermediates for further chemical transformations. For example, the synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides through a three-component SuFEx-type reaction has been reported, showcasing the utility of such compounds in constructing complex molecular architectures (Khumalo et al., 2018).

Potential Applications in Material Science and Catalysis

Compounds similar to "(3Z)-1-(4-chlorobenzyl)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide" have been studied for their potential applications in material science and catalysis. The exploration of their reactivity, such as the ability to form hydrogen bonds and their behavior in various chemical reactions, indicates their utility in designing novel catalysts and materials with specific properties. For instance, the study of hydrogen-bond donors with a benzothiadiazine skeleton for asymmetric organocatalysis shows the potential of utilizing such frameworks in catalytic processes (Inokuma et al., 2011).

Chemical Structure and Molecular Design

The structural features of these compounds, including the presence of thiazine and thiophene moieties, are of particular interest for molecular design. These features can influence the physical, chemical, and electronic properties of the molecules, making them suitable for a range of applications from organic electronics to pharmaceuticals. Research on functional oligothiophenes, for example, has highlighted the importance of molecular design for multidimensional nanoarchitectures and their applications, underscoring the versatility of such compounds in scientific research (Mishra et al., 2009).

properties

IUPAC Name

(3Z)-1-[(4-chlorophenyl)methyl]-3-[(2,4-dimethoxyanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O5S2/c1-29-16-7-8-17(19(11-16)30-2)24-12-20-21(26)22-18(9-10-31-22)25(32(20,27)28)13-14-3-5-15(23)6-4-14/h3-12,24H,13H2,1-2H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELIACHIAJKIGU-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-1-(4-chlorobenzyl)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

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